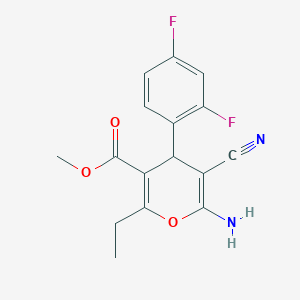

![molecular formula C21H20N4O2S B461450 N-(4-acetylphenyl)-8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889969-34-0](/img/structure/B461450.png)

N-(4-acetylphenyl)-8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthyridines are a class of organic compounds that are considered as naphthalene analogs, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various applications such as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of naphthyridines is characterized by two fused pyridine rings. The position of the nitrogen atoms in the rings can vary, leading to different isomers .Chemical Reactions Analysis

Naphthyridines can undergo a variety of chemical reactions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .Applications De Recherche Scientifique

Overview of 1,8-Naphthyridine Derivatives

The compound is a derivative of the 1,8-naphthyridine group, which has been the focus of significant research interest due to its wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, these derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. They also possess activities related to anti-osteoporosis, anti-allergy, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, epidermal growth factor receptor (EGFR) inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, multidrug resistance (MDR) modulator, adenosine receptor agonist, and adrenoceptor antagonist properties. This broad spectrum establishes 1,8-naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Recent Developments in 1,8-Naphthyridine Derivatives

Recent studies have further emphasized the versatile biological activities of 1,8-naphthyridine (NPTR) derivatives, underscoring their significant interest in pharmaceutical chemistry and drug discovery. These derivatives have been highlighted for their anti-inflammatory, antimicrobial, antiviral, anticancer, antihypertensive, and analgesic activities. Their efficacy in treating neurological diseases like depression and Alzheimer's disease has been recognized, along with various inhibitory activities such as anti-HIV, anti-osteoporotic, αvβ3 antagonism, antimalarial, platelet aggregation, antioxidant, anti-allergic, gastric antisecretory, anticonvulsant, EGFR inhibition, protein kinase inhibition, ionotropic properties, β3 antagonism, phosphodiesterase 4 (PDE 4) inhibitions, adenosine receptor agonistic activity, adrenoceptors antagonism, and DNA stabilizing activity. This review highlights the diverse biological activities of NPTR derivatives and suggests a pathway for future research in the synthesis of novel medicinal agents and the exploration of new heterocycles for modifying existing biological actions as well as evaluating other possible pharmacological activities (Gurjar & Pal, 2018).

Orientations Futures

The future directions in the field of naphthyridines research could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities and applications in medicinal chemistry and materials science could be another area of focus.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-11(26)12-2-4-14(5-3-12)23-20(27)19-17(22)15-10-16-18(24-21(15)28-19)13-6-8-25(16)9-7-13/h2-5,10,13H,6-9,22H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSXOHKPWKAOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

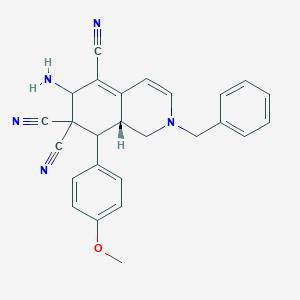

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461367.png)

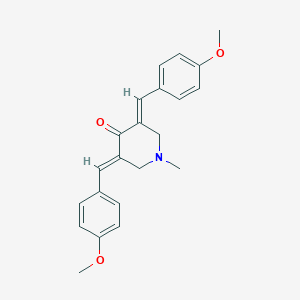

![6-Amino-3-tert-butyl-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461368.png)

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461369.png)

![6-Amino-3-(2,4-dimethylphenyl)-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461370.png)

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461372.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B461373.png)

![1-({[3-Cyano-6-(2-furyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461375.png)

![1-({[6-Tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461378.png)

![6-acetyl-3-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461379.png)

![6'-amino-5-chloro-3'-[(4-methylphenyl)sulfanylmethyl]-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B461382.png)

![Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461390.png)